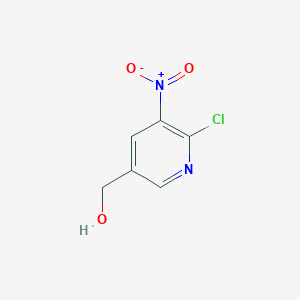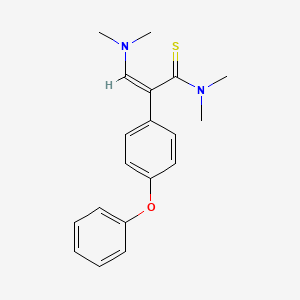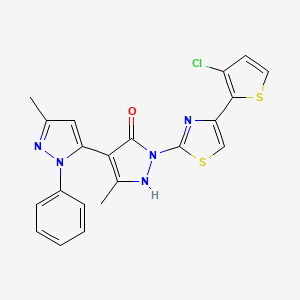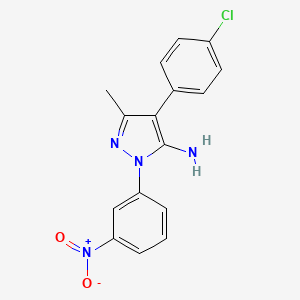
(6-Chloro-5-nitropyridin-3-yl)methanol
Overview
Description
(6-Chloro-5-nitropyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 5th position, and a hydroxymethyl group at the 3rd position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-nitropyridin-3-yl)methanol typically involves the nitration of 6-chloropyridine-3-methanol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5th position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 6-chloropyridine. The process includes chlorination, nitration, and subsequent reduction steps to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Chloro-5-nitropyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of (6-Chloro-5-nitropyridin-3-yl)aldehyde or (6-Chloro-5-nitropyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Chloro-5-aminopyridin-3-yl)methanol.
Substitution: Formation of (6-Amino-5-nitropyridin-3-yl)methanol or (6-Thio-5-nitropyridin-3-yl)methanol.
Scientific Research Applications
Chemistry: (6-Chloro-5-nitropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of pyridine derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of (6-Chloro-5-nitropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
- (6-Chloro-5-nitropyridin-3-yl)amine
- (6-Chloro-5-nitropyridin-3-yl)thiol
- (6-Chloro-5-nitropyridin-3-yl)carboxylic acid
Uniqueness: (6-Chloro-5-nitropyridin-3-yl)methanol is unique due to the presence of both chloro and nitro groups on the pyridine ring, which impart distinct chemical reactivity and biological activity. The hydroxymethyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(6-chloro-5-nitropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRNYXFFYULBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine](/img/structure/B3035413.png)
![1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035414.png)
![1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035415.png)
![2-(4-Chlorophenyl)-1-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1-ethanone](/img/structure/B3035416.png)
![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)


![4-Chloro-1-n-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)
![1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3035431.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)
